molecular formula C18H23ClN4O2 B4623212 1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B4623212
M. Wt: 362.9 g/mol
InChI Key: ONMSUMPGNIIYSM-UHFFFAOYSA-N
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Description

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzyl group, dimethyl groups, and a tetrahydrofuran-2-ylmethyl urea moiety

Preparation Methods

The synthesis of 1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole core, followed by the introduction of the chlorobenzyl and dimethyl substituents. The final step involves the attachment of the tetrahydrofuran-2-ylmethyl urea moiety.

    Synthesis of Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The chlorobenzyl and dimethyl groups are introduced through electrophilic substitution reactions.

    Formation of Urea Derivative: The final step involves the reaction of the substituted pyrazole with isocyanate to form the urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It has been used in studies investigating enzyme inhibition and receptor binding, providing insights into its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea can be compared with other pyrazole derivatives, such as:

    1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole: This compound differs by having a nitro group instead of the urea moiety, which may result in different chemical and biological properties.

    3,5-dimethyl-1-phenyl-1H-pyrazole: Lacks the chlorobenzyl and tetrahydrofuran-2-ylmethyl groups, leading to variations in reactivity and application.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-12-17(21-18(24)20-10-15-7-5-9-25-15)13(2)23(22-12)11-14-6-3-4-8-16(14)19/h3-4,6,8,15H,5,7,9-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMSUMPGNIIYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea
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1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea
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1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea
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1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea
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1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea
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1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea

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